cis-4-Heptenal-D2

Mass Spectrometry Internal Standard Isotope Dilution

Quantifying endogenous cis-4-Heptenal in complex matrices is compromised by matrix effects and ion suppression when using unlabeled internal standards, leading to systematic quantification bias. cis-4-Heptenal-D2 (+2 Da mass shift) eliminates this risk by perfectly co-eluting with the native analyte while remaining chromatographically distinguishable. • Enables isotope dilution MS for lipid peroxidation studies in edible oils, dairy, seafood, and biological fluids. • +2 Da shift avoids retention time drift observed with higher-deuterated (D5/D7) analogs, preventing up to 11 nmol/L quantification error. • Supplied as ≥98% pure, stable isotope-labeled powder; ideal for method validation, QC, and large-scale metabolomics.

Molecular Formula C7H12O
Molecular Weight 114.18 g/mol
Cat. No. B12362342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Heptenal-D2
Molecular FormulaC7H12O
Molecular Weight114.18 g/mol
Structural Identifiers
SMILESCCC=CCCC=O
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D
InChIKeyVVGOCOMZRGWHPI-KKLCAENNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-4-Heptenal-D2: Properties and Procurement Essentials


cis-4-Heptenal-D2 (CAS 1335436-36-6) is a deuterated analog of the volatile unsaturated aldehyde cis-4-Heptenal (CAS 6728-31-0), a key marker for lipid peroxidation and oxidative rancidity . It is engineered with two deuterium atoms (C₇H₁₀D₂O, molecular weight 114.18 g/mol), providing a mass shift of +2 Da relative to the non-labeled compound [1]. This stable isotope-labeled (SIL) version is specifically designed as an internal standard (IS) for quantitative mass spectrometry (MS) applications .

Workflow Isotope dilution mass spectrometry (IDMS) with LC-MS or GC-MS
Selection Stable isotope-labeled internal standard with +2 Da mass shift
Use Context Quantification of lipid oxidation markers in research matrices (food, biological fluids)

Why Cis-4-Heptenal-D2 Is Essential


Attempting to substitute cis-4-Heptenal-D2 with the native, unlabeled cis-4-Heptenal or other non-isotopologous internal standards compromises quantitative accuracy due to differential matrix effects and variable recovery during sample preparation [1]. In complex matrices like food or biological fluids, unlabeled compounds cannot be distinguished from endogenous analyte, precluding their use as internal standards in MS-based methods . The use of alternative deuterated analogs (e.g., D5 or D7) may introduce retention time shifts under high-resolution chromatography, leading to differential ion suppression and potentially significant quantification bias (observed up to 11 nmol/L in similar systems) compared to the optimal D2 labeling [2].

Unlabeled native cis-4-Heptenal cannot be distinguished from endogenous analyte, preventing its use as an ISTD in MS methods.

Higher deuterated analogs (e.g., D5, D7) may introduce retention time shifts and differential ion suppression, potentially leading to quantification bias.

Cis-4-Heptenal-D2 Quantitative Evidence


Mass Spectrometric Differentiation (D2 vs. Unlabeled)

In GC-MS or LC-MS analysis, cis-4-Heptenal-D2 provides a distinct mass shift of +2 Da compared to the endogenous cis-4-Heptenal analyte (m/z difference from 112.17 to 114.18), enabling clear spectral resolution and accurate quantitation without interference [1]. This differentiation is essential for isotope dilution mass spectrometry (IDMS), the gold standard for quantification . Unlabeled analogs cannot provide this discrimination and are therefore unsuitable as internal standards in MS methods .

Mass Spectrometric Differentiation
Class-level inference
+2 Da mass shift (m/z 114.18 vs 112.17)
Supports IDMS differentiation for native analyte quantification.
Data to verify under specific method conditions.
Mass Spectrometry Internal Standard Isotope Dilution

Co-Elution and Quantification: D2 vs. D5

In high-resolution LC-MS/MS, the degree of deuteration affects chromatographic retention time. A study comparing D2, D3, and D5 internal standards for testosterone demonstrated that changing from D2 to D5 resulted in differences up to 11 nmol/L due to slight retention time shifts and differential ion suppression [1]. While this study is not on cis-4-heptenal, it establishes a class-level phenomenon: lower deuteration (e.g., D2) may offer more consistent co-elution with the native analyte compared to higher deuteration (e.g., D5 or D7), thereby providing more reliable matrix effect correction.

Co-Elution & Quantification Bias
Class-level inference
D2 label: predicted minimal shift
D5 label (testosterone comparison): reported difference up to 11 nmol/L
D2 may offer more consistent co-elution, reducing ion suppression risk.
Based on testosterone model; requires verification for cis-4-heptenal.
Chromatography LC-MS/MS Matrix Effects

Correction of Sample Preparation Losses & Matrix Effects

cis-4-Heptenal-D2, being chemically nearly identical to the native analyte, undergoes identical losses during extraction, derivatization, and ionization . This property allows it to act as a true internal standard, normalizing for variable recovery and matrix-induced ion suppression [1]. In contrast, non-isotopic internal standards (e.g., structural analogs) do not mimic the analyte's behavior precisely, leading to inaccurate quantification .

Recovery & Matrix Effect Correction
Class-level inference
SIL-IS co-extracts and co-ionizes with native analyte, normalizing for variable recovery and matrix-induced ion suppression.
Supports accurate normalization in complex matrices.
Method-specific validation recommended.
Sample Preparation Recovery Matrix Effect

Cis-4-Heptenal-D2 Applications


Lipid Peroxidation Marker Quantification

cis-4-Heptenal-D2 enables the precise quantification of the native cis-4-Heptenal, a key indicator of lipid oxidation in food products (e.g., dairy, seafood, oils) and biological samples . Its use as an internal standard in GC-MS or LC-MS/MS methods corrects for analyte losses during sample workup and ion suppression, yielding reliable concentration data that are critical for shelf-life studies, quality control, and research into oxidative stress-related diseases .

Volatile Aldehyde Method Development & Validation

When developing and validating analytical methods for volatile organic compounds (VOCs) in complex matrices, cis-4-Heptenal-D2 serves as a robust internal standard for assessing method performance parameters such as recovery, precision, and limit of quantification (LOQ) [1]. The +2 Da mass shift allows for easy differentiation from the unlabeled analyte, facilitating accurate calibration and ensuring that the method meets regulatory or publication standards .

Metabolic Tracing and Flavor Chemistry Research

In flavor and fragrance research, cis-4-Heptenal-D2 can be used as a tracer to study the formation pathways, stability, and degradation of aroma-active compounds in food systems [2]. The deuterium label allows researchers to track the compound's fate without altering its chemical properties, providing insights into metabolic or chemical transformations that are not possible with unlabeled analogs [3].

Data Integrity in High-Throughput Metabolomics

For large-scale metabolomics studies involving lipid oxidation products, cis-4-Heptenal-D2 functions as a quality control (QC) internal standard to monitor instrument stability and correct for batch-to-batch variation . Its use enhances the reproducibility and cross-study comparability of metabolomics data, a critical requirement for biomarker discovery and validation [4].

Application
Selection Property
Validation Focus
Lipid peroxidation marker quantification
Mass shift +2 Da for IDMS
Recovery and matrix effect correction
Volatile aldehyde method validation
Chromatographic co-elution with native analyte
Method precision, recovery, LOQ assessment
Metabolic tracing & flavor chemistry
Deuterium label for tracer studies
Metabolic pathway tracking without altering chemistry
High-throughput metabolomics QC
Isotope-labeled ISTD for batch correction
Instrument stability and cross-study reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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